molecular formula C29H20I2N2O6 B11104530 3,3'-Methanediylbis(6-{[(2-iodophenyl)carbonyl]amino}benzoic acid)

3,3'-Methanediylbis(6-{[(2-iodophenyl)carbonyl]amino}benzoic acid)

Cat. No.: B11104530
M. Wt: 746.3 g/mol
InChI Key: JFKBRXNPDCFNQP-UHFFFAOYSA-N
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Description

5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID is a complex organic compound characterized by the presence of carboxylic acid groups and iodinated benzoyl amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The iodinated benzoyl groups can be reduced to form non-iodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups will yield carboxylates, while reduction of the iodinated benzoyl groups will yield non-iodinated derivatives.

Scientific Research Applications

5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The iodinated benzoyl groups can interact with enzymes and receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-CARBOXY-4-[(2-IODOBENZOYL)AMINO]BENZYL}-2-[(2-IODOBENZOYL)AMINO]BENZOIC ACID is unique due to its complex structure, which includes multiple iodinated benzoyl amine groups and carboxylic acid groups

Properties

Molecular Formula

C29H20I2N2O6

Molecular Weight

746.3 g/mol

IUPAC Name

5-[[3-carboxy-4-[(2-iodobenzoyl)amino]phenyl]methyl]-2-[(2-iodobenzoyl)amino]benzoic acid

InChI

InChI=1S/C29H20I2N2O6/c30-22-7-3-1-5-18(22)26(34)32-24-11-9-16(14-20(24)28(36)37)13-17-10-12-25(21(15-17)29(38)39)33-27(35)19-6-2-4-8-23(19)31/h1-12,14-15H,13H2,(H,32,34)(H,33,35)(H,36,37)(H,38,39)

InChI Key

JFKBRXNPDCFNQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4I)C(=O)O)C(=O)O)I

Origin of Product

United States

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